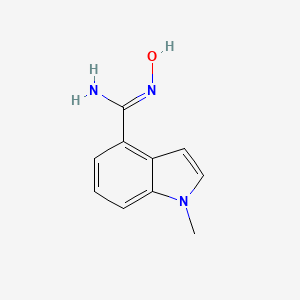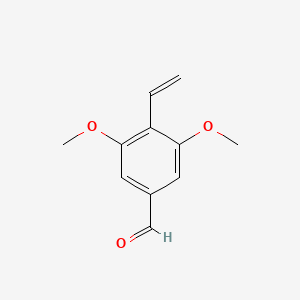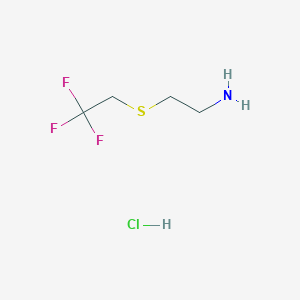
2-(2,2,2-トリフルオロエチル)スルファニルエタン-1-アミン塩酸塩
概要
説明
“2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1427380-05-9 . It has a molecular weight of 195.64 and its IUPAC name is 2-((2,2,2-trifluoroethyl)thio)ethan-1-amine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 110-111 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
有機合成
“2-(2,2,2-トリフルオロエチル)スルファニルエタン-1-アミン塩酸塩”は、有機合成において重要な原料および中間体として使用されます . 有機合成とは、有機化合物の合成方法のことです。これは、有機化学者が既知の有機反応を合理化し、新しい反応を予測するための原理と概念のセットに基づいた科学です。
医薬品
この化合物は、製薬業界でも使用できます . 製薬業界は、患者に投与(または自己投与)される医薬品として、医薬品を発見、開発、製造、および販売し、その目的は、患者を治療、予防接種、または症状を軽減することです。
農薬
農薬とは、農業で使用される化学物質で、殺虫剤、殺菌剤、除草剤、化学肥料などがあります。 “2-(2,2,2-トリフルオロエチル)スルファニルエタン-1-アミン塩酸塩”は、これらの化学物質の合成における中間体として使用できます .
染料
この化合物は、染料の製造に使用できます . 染料とは、繊維、紙、皮革、その他の材料に色を付けるために使用される物質であり、その着色は、洗濯、熱、光、または材料がさらされる可能性のあるその他の要因によって容易に変更されません。
フッ素化ポリマー
新規フッ素化エステルは、2-(テトラフルオロ(トリフルオロメチル)-λ6-スルファニル)エタン-1-オールと過剰なアクリロイルクロリドの縮合によって調製されました . これにより、“2-(2,2,2-トリフルオロエチル)スルファニルエタン-1-アミン塩酸塩”は、フッ素化ポリマーの合成に潜在的に使用できることが示唆されます。
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Action Environment
The action, efficacy, and stability of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the biological system. For instance, the compound’s stability could be affected by storage temperature .
生化学分析
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or metabolic disturbances.
Metabolic Pathways
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression.
特性
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJLHCBJUDZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




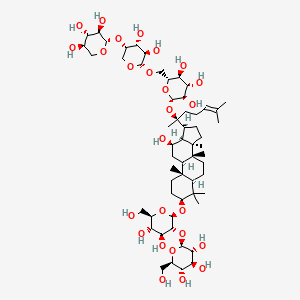
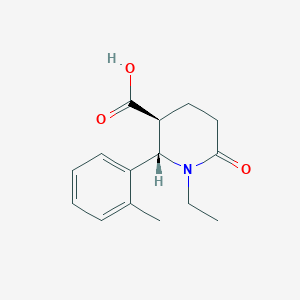

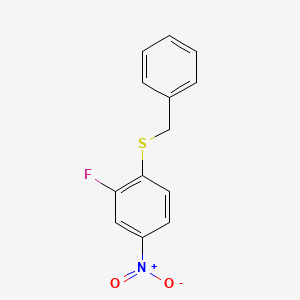
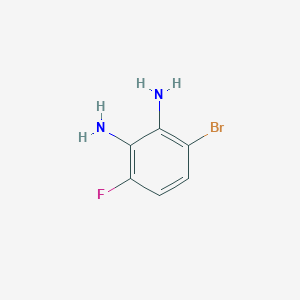

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)

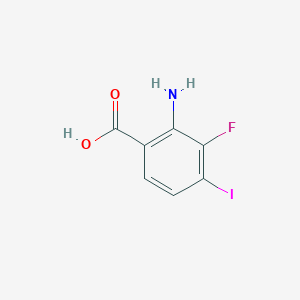
![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
